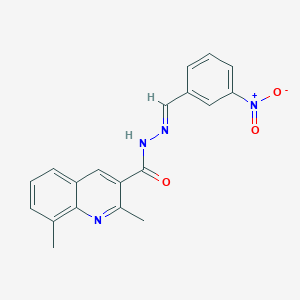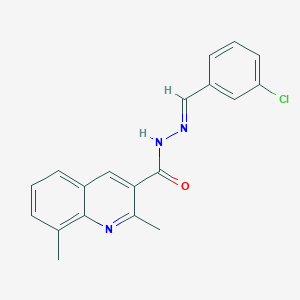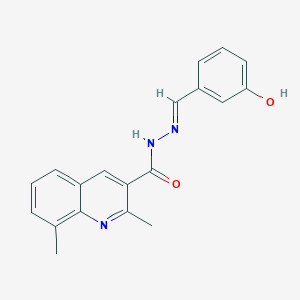![molecular formula C19H18N4OS B306787 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B306787.png)
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DQ-6 and is synthesized using a specific method that involves several steps.
Wirkmechanismus
The mechanism of action of DQ-6 is not fully understood. However, it has been proposed that it exerts its effects by scavenging free radicals and inhibiting the production of reactive oxygen species. Additionally, DQ-6 has been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects
DQ-6 has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, and reduce oxidative stress in various cell types. Additionally, DQ-6 has been shown to protect against ischemia-reperfusion injury and reduce infarct size in animal models of myocardial infarction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DQ-6 in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various diseases. Additionally, DQ-6 has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using DQ-6 in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for the study of DQ-6. One potential direction is the development of new therapeutic agents based on the structure of DQ-6 for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of DQ-6 and its effects on various signaling pathways. Furthermore, the potential toxicity of DQ-6 needs to be carefully evaluated to determine its safety for use in humans.
Synthesemethoden
The synthesis of DQ-6 involves several steps that require the use of specific reagents and conditions. The first step involves the reaction of 2,8-dimethyl-4-quinoline thiol with 3-pyridinecarboxaldehyde in the presence of ethanol and potassium hydroxide. This reaction results in the formation of 2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide. The product is then purified using column chromatography to obtain pure DQ-6.
Wissenschaftliche Forschungsanwendungen
DQ-6 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, DQ-6 has been found to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
2-[(2,8-dimethyl-4-quinolinyl)sulfanyl]-N'-(3-pyridinylmethylene)acetohydrazide |
|---|---|
Molekularformel |
C19H18N4OS |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-(2,8-dimethylquinolin-4-yl)sulfanyl-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H18N4OS/c1-13-5-3-7-16-17(9-14(2)22-19(13)16)25-12-18(24)23-21-11-15-6-4-8-20-10-15/h3-11H,12H2,1-2H3,(H,23,24)/b21-11+ |
InChI-Schlüssel |
ORWLFLZRSKTOCW-SRZZPIQSSA-N |
Isomerische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)N/N=C/C3=CN=CC=C3 |
SMILES |
CC1=CC=CC2=C1N=C(C=C2SCC(=O)NN=CC3=CN=CC=C3)C |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)SCC(=O)NN=CC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-hydroxyacetohydrazide](/img/structure/B306709.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)

![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)




![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)
![N-(4-{2-[(2-methyl-3-quinolinyl)carbonyl]carbohydrazonoyl}phenyl)acetamide](/img/structure/B306727.png)